12-Methyltridecanal

Description

BenchChem offers high-quality 12-Methyltridecanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Methyltridecanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

12-methyltridecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWNKUAZQSLNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868381 | |

| Record name | 12-Methyltridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; cooked or roasted aroma | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in heptane, soluble (in ethanol) | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.941 | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

75853-49-5, 93843-20-0 | |

| Record name | 12-Methyltridecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Methyltridecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotetradecan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093843200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Methyltridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotetradecan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanal, 12-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-METHYLTRIDECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2RF910W7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Methyltridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Methyltridecanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal (B128148), a branched-chain saturated aldehyde, is a significant contributor to the characteristic aroma of cooked beef and is also found in other cooked meats and dairy products.[1][2] Its unique sensory properties have led to its use as a flavoring and fragrance agent in the food and cosmetics industries.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of 12-methyltridecanal, its molecular structure, and detailed methodologies for its synthesis and analysis.

Chemical Structure and Identification

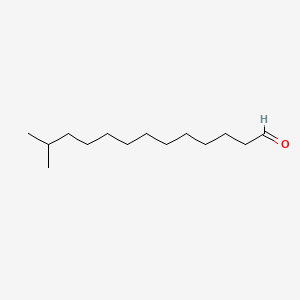

12-Methyltridecanal is an aliphatic aldehyde with a fourteen-carbon backbone, featuring a methyl group at the 12th position.[3]

| Identifier | Value |

| IUPAC Name | 12-methyltridecanal[5] |

| Synonyms | 12-MT Aldehyde, Isotetradecanal[5] |

| CAS Number | 75853-49-5[6] |

| Molecular Formula | C₁₄H₂₈O[6] |

| SMILES | CC(C)CCCCCCCCCCC=O |

| InChI | InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3[6] |

Physicochemical Properties

A summary of the key physicochemical properties of 12-methyltridecanal is presented below.

| Property | Value | Reference |

| Molecular Weight | 212.37 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Odor | Fatty, waxy, savory, with citrus and cilantro notes | [7] |

| Boiling Point | 275-276 °C at 760 mmHg | [8] |

| 141-143 °C at 4.00 mm Hg | [8] | |

| Density | 0.930-0.941 g/cm³ at 25 °C | [7] |

| Refractive Index | 1.445-1.455 at 20 °C | [7] |

| Solubility | Insoluble in water; soluble in alcohol and heptane. | [5] |

| Flash Point | 111.11 °C (232.00 °F) TCC | [8] |

| logP (o/w) | 6.036 (estimated) | [8] |

Natural Occurrence and Formation

12-Methyltridecanal is a naturally occurring compound, primarily recognized for its contribution to the aroma of cooked beef.[1] It is formed from the thermal degradation of plasmalogens, a type of phospholipid found in the muscle tissue of bovine and other animals.[2] The concentration of 12-methyltridecanal in beef has been observed to increase with the age of the animal.[9]

The proposed formation pathway from plasmalogens is illustrated below.

Experimental Protocols

Synthesis of 12-Methyltridecanal

A common laboratory synthesis of 12-methyltridecanal involves the oxidation of the corresponding alcohol, 12-methyltridecan-1-ol (B128240).[10][11]

Reaction:

12-Methyltridecan-1-ol → 12-Methyltridecanal

Materials:

-

12-Methyltridecan-1-ol

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (B109758) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve 12-methyltridecan-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[10][11]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 12-methyltridecanal as a colorless to pale yellow oil.[10][11]

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 12-methyltridecanal.

Experimental Parameters:

-

Instrument: 400 MHz NMR Spectrometer[10]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)[10]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: Room temperature

¹H NMR (400 MHz, CDCl₃) δ:

-

9.74 (t, J = 2.0 Hz, 1H, -CHO)

-

2.40 (dt, J = 7.2, 2.0 Hz, 2H, -CH₂-CHO)

-

1.65–1.53 (m, 2H)

-

1.36–1.16 (m, 17H)

-

1.14–1.01 (m, 2H)

¹³C NMR (100 MHz, CDCl₃) δ:

-

202.95 (-CHO)

-

43.92

-

36.63

-

34.40

-

29.99

-

29.66

-

29.58

-

29.49

-

29.42

-

29.35

-

29.17

-

27.09

-

22.63

-

19.22

GC-MS is a powerful technique for the identification and quantification of volatile compounds like 12-methyltridecanal in complex matrices.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 6850 series or similar[10]

-

Column: DB-Wax or DB-1 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

-

Injection Mode: Splitless[10]

-

Oven Temperature Program: 40 °C (hold 2 min), ramp at 5 °C/min to 210 °C (hold 10 min)[11]

-

Carrier Gas: Helium

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF)

-

Ionization: Electron Ionization (EI) at 70 eV

Gas Chromatography-Olfactometry (GC-O)

GC-O is used to determine the odor activity of volatile compounds. The effluent from the GC column is split between a mass spectrometer and a sniffing port, allowing for simultaneous chemical identification and sensory evaluation.[12]

Procedure:

-

An aroma extract of the sample is injected into the GC-O system.

-

As compounds elute from the column, a trained panelist at the sniffing port describes the perceived odor and its intensity.

-

The retention time of the odor event is recorded and matched with the corresponding peak on the chromatogram from the mass spectrometer.

-

Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the extract to determine the flavor dilution (FD) factor, which is a measure of the odor potency.[11]

Determination of Boiling Point

The boiling point of 12-methyltridecanal can be determined using a micro-method with a Thiele tube or a similar apparatus.

Procedure:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][14][15][16]

Applications

The primary application of 12-methyltridecanal is as a flavor and fragrance ingredient.[3]

-

Flavor Industry: It is used to impart or enhance meaty, fatty, and savory notes in a variety of food products, including soups, sauces, and processed meats.[7]

-

Fragrance Industry: Its waxy and fatty odor profile makes it a useful component in certain perfume compositions.[3]

-

Research: It serves as a standard in food chemistry research for studies on meat aroma and flavor development.

Safety and Handling

12-Methyltridecanal is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

12-Methyltridecanal is a key aroma compound with significant importance in the food and fragrance industries. A thorough understanding of its chemical properties, structure, and analytical methodologies is crucial for its effective application and for further research into its role in food chemistry and sensory science. The experimental protocols provided in this guide offer a foundation for researchers and scientists working with this compound.

References

- 1. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 12-methyl tridecanal, 75853-49-5 [perflavory.com]

- 5. 12-Methyltridecanal | C14H28O | CID 3018619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 12-methyltridecanal [webbook.nist.gov]

- 7. 12-methyl tridecanal, 75853-49-5 [thegoodscentscompany.com]

- 8. beefresearch.org [beefresearch.org]

- 9. Dependence of the 12-methyltridecanal concentration in beef on the age of the animal [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pfigueiredo.org [pfigueiredo.org]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 12-Methyltridecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal (B128148) is a branched-chain fatty aldehyde with applications in fragrance, flavor, and as a potential intermediate in the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 12-methyltridecanal, tailored for a scientific audience. Two primary retrosynthetic approaches are detailed: the oxidation of the corresponding primary alcohol, 12-methyltridecan-1-ol (B128240), and the reduction of the corresponding carboxylic acid, 12-methyltridecanoic acid, or its derivatives. This document furnishes detailed, adaptable experimental protocols for each key transformation, presents quantitative data in structured tables, and includes logical workflow diagrams generated using Graphviz to illustrate the synthetic routes.

Introduction

12-Methyltridecanal is a 14-carbon aliphatic aldehyde characterized by a methyl branch at the C12 position. This structural feature imparts unique properties that are of interest in various chemical industries. While its primary uses are in the formulation of fragrances and as a flavoring agent, its role as a synthetic intermediate is also of significant interest to the drug development sector. This guide outlines two robust and adaptable synthetic strategies for the laboratory-scale preparation of 12-methyltridecanal, starting from reasonably accessible precursors.

Retrosynthetic Analysis

Two logical and convergent synthetic pathways for 12-methyltridecanal are proposed, starting from key precursors:

-

Pathway 1: Oxidation of 12-Methyltridecan-1-ol. This approach involves the synthesis of the C14 branched primary alcohol, 12-methyltridecan-1-ol, followed by its selective oxidation to the target aldehyde.

-

Pathway 2: Reduction of 12-Methyltridecanoic Acid or its Derivatives. This strategy focuses on the preparation of the C14 branched carboxylic acid, 12-methyltridecanoic acid, which is then converted to the aldehyde through partial reduction of the acid or a more reactive derivative, such as an acid chloride or ester.

The following sections provide a detailed examination of the experimental steps and associated data for each pathway.

Pathway 1: Synthesis via Oxidation of 12-Methyltridecan-1-ol

This pathway is a two-stage process: the synthesis of the precursor alcohol followed by its oxidation.

Stage 1: Synthesis of 12-Methyltridecan-1-ol

A plausible and efficient method for the construction of the 12-methyltridecan-1-ol backbone is through a Grignard reaction. This involves the coupling of an 11-carbon electrophile with an isobutyl nucleophile. A robust approach is the reaction of isobutylmagnesium bromide with 11-bromoundecanol, where the hydroxyl group is suitably protected.

Step 1: Protection of 11-Bromoundecan-1-ol

-

To a stirred solution of 11-bromoundecan-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the THP-protected alcohol.

Step 2: Grignard Reaction

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.5 eq).

-

Add a small volume of anhydrous tetrahydrofuran (B95107) (THF) and a crystal of iodine to activate the magnesium.

-

Slowly add a solution of isobutyl bromide (1.5 eq) in anhydrous THF to initiate the formation of the Grignard reagent, maintaining a gentle reflux.

-

Once the Grignard reagent has formed, cool the solution to 0 °C.

-

Add a solution of 11-bromo-1-(tetrahydropyran-2-yloxy)undecane (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from the Grignard reaction in a mixture of THF and 1 M hydrochloric acid (3:1 v/v).

-

Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 12-methyltridecan-1-ol by column chromatography on silica (B1680970) gel.

Stage 2: Oxidation of 12-Methyltridecan-1-ol to 12-Methyltridecanal

The selective oxidation of the primary alcohol to the aldehyde can be achieved using various modern oxidation protocols that avoid over-oxidation to the carboxylic acid. The Swern oxidation and oxidation with pyridinium (B92312) chlorochromate (PCC) are two common and effective methods.

Method A: Swern Oxidation

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in DCM dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of 12-methyltridecan-1-ol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

-

Stir for 30-60 minutes.

-

Add triethylamine (B128534) (Et3N, 5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench with water and extract the product with DCM.

-

Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Method B: Pyridinium Chlorochromate (PCC) Oxidation

-

To a suspension of PCC (1.5 eq) and celite in anhydrous DCM (0.2 M), add a solution of 12-methyltridecan-1-ol (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography.

| Reaction Stage | Reactants | Reagents | Typical Yield | Purity |

| Precursor Synthesis | 11-Bromoundecan-1-ol, Isobutyl bromide | DHP, p-TsOH, Mg, THF | 60-70% (over 3 steps) | >95% (after chromatography) |

| Oxidation (Swern) | 12-Methyltridecan-1-ol | (COCl)2, DMSO, Et3N | 85-95% | >98% (after chromatography) |

| Oxidation (PCC) | 12-Methyltridecan-1-ol | PCC, Celite, DCM | 75-85% | >98% (after chromatography) |

Pathway 2: Synthesis via Reduction of 12-Methyltridecanoic Acid

This pathway involves the initial synthesis of the C14 branched carboxylic acid, followed by its conversion to the target aldehyde.

Stage 1: Synthesis of 12-Methyltridecanoic Acid

The most direct route to 12-methyltridecanoic acid is through the carboxylation of a Grignard reagent prepared from a C13 branched alkyl halide.

-

Prepare the Grignard reagent from 1-bromo-11-methyldodecane (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the Grignard solution to -78 °C and pour it slowly over an excess of crushed dry ice (solid CO2) with vigorous stirring.

-

Allow the mixture to warm to room temperature as the CO2 sublimes.

-

Quench the reaction by adding 1 M HCl until the aqueous layer is acidic.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the carboxylic acid by recrystallization or column chromatography.

Stage 2: Reduction of 12-Methyltridecanoic Acid to 12-Methyltridecanal

Direct reduction of a carboxylic acid to an aldehyde is challenging. A more reliable approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

Method C: Rosenmund Reduction (via Acid Chloride)

-

Convert 12-methyltridecanoic acid (1.0 eq) to the corresponding acid chloride by reacting with thionyl chloride (SOCl2, 1.2 eq) or oxalyl chloride ((COCl)2, 1.2 eq) in an inert solvent.

-

Dissolve the crude acid chloride in anhydrous toluene (B28343).

-

Add a poisoned palladium catalyst (e.g., 5% Pd on BaSO4) and a small amount of a catalyst poison (e.g., quinoline-sulfur).

-

Bubble hydrogen gas through the stirred suspension at room temperature or with gentle heating.

-

Monitor the reaction by TLC or gas chromatography.

-

Upon completion, filter off the catalyst, wash the filtrate with dilute acid and bicarbonate solution, dry, and concentrate.

-

Purify the aldehyde by distillation or column chromatography.

Method D: DIBAL-H Reduction (via Ester)

-

Esterify 12-methyltridecanoic acid to its methyl ester using standard Fischer esterification conditions (methanol, catalytic sulfuric acid).

-

Dissolve the purified methyl 12-methyltridecanoate (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C under an inert atmosphere.

-

Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir for 1-3 hours at -78 °C.

-

Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until the layers separate.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

| Reaction Stage | Reactants | Reagents | Typical Yield | Purity |

| Precursor Synthesis | 1-Bromo-11-methyldodecane | Mg, CO2 | 70-80% | >97% (after purification) |

| Reduction (Rosenmund) | 12-Methyltridecanoyl Chloride | H2, Pd/BaSO4 | 60-75% | >98% (after purification) |

| Reduction (DIBAL-H) | Methyl 12-methyltridecanoate | DIBAL-H | 75-90% | >98% (after purification) |

Conclusion

This guide has detailed two viable and robust synthetic pathways for the preparation of 12-methyltridecanal. Pathway 1, involving the oxidation of 12-methyltridecan-1-ol, offers high yields in the final oxidation step, with the Swern oxidation being particularly effective. Pathway 2, proceeding through the reduction of a 12-methyltridecanoic acid derivative, provides a reliable alternative, with the DIBAL-H reduction of the corresponding ester generally affording excellent yields. The choice of pathway will depend on the availability of starting materials and the specific requirements of the research or development project. The provided experimental protocols are adaptable and serve as a solid foundation for the successful synthesis of 12-methyltridecanal in a laboratory setting.

The Elusive Presence of 12-Methyltridecanal in the Insect World: A Technical Review

For Immediate Release

[CITY, State] – [Date] – 12-Methyltridecanal, a branched-chain aldehyde, has been a subject of interest within the realm of chemical ecology, primarily due to its potential role as a semiochemical in insects. This technical guide synthesizes the current, albeit limited, scientific understanding of the natural occurrence of 12-Methyltridecanal in insects, addressing its identification, potential biosynthesis, and the methodologies pertinent to its study. This document is intended for researchers, scientists, and professionals in drug development and pest management.

Natural Occurrence: An Ambiguous Landscape

Initial suggestions in chemical databases and general literature allude to 12-Methyltridecanal's role as a pheromone in ants and bees. However, a comprehensive review of specific research literature reveals a conspicuous absence of definitive evidence confirming its presence in any particular insect species.

An early study from 1975 on the trail pheromone of the ant Lasius fuliginosus identified a blend of fatty acids and their derivatives.[1] While this finding could theoretically encompass branched-chain aldehydes like 12-Methyltridecanal, the study did not specifically identify this compound. More recent and detailed analyses of Lasius species, including L. fuliginosus and Lasius flavus, have identified other compounds, such as mellein (B22732) and 2,6-dimethyl-5-heptenol, as the primary components of their trail pheromones, with no mention of 12-Methyltridecanal.[2][3][4][5]

The Dufour's gland in many Hymenoptera is a known source of a diverse array of hydrocarbons and other lipids used in chemical communication.[6][7][8] While aldehydes have been reported in the Dufour's gland secretions of some ant species, specific identification of 12-Methyltridecanal remains elusive in the current body of research.[9]

Interestingly, 12-Methyltridecanal has been identified in other biological contexts, such as in microorganisms isolated from beef, where it is formed from plasmalogens.[10] This suggests that its presence in an insect, if ever confirmed, could potentially originate from symbiotic microorganisms.

Due to the lack of confirmed insect producers of 12-Methyltridecanal, no quantitative data on its natural abundance in insects can be presented.

Postulated Biosynthesis of a Branched-Chain Aldehyde

While a specific biosynthetic pathway for 12-Methyltridecanal in insects has not been elucidated, a hypothetical pathway can be constructed based on the well-established principles of fatty acid and hydrocarbon biosynthesis in insects. The process likely originates from the fatty acid synthase (FAS) pathway, with modifications to introduce the methyl branch.

A potential biosynthetic route is outlined below:

Caption: Postulated biosynthetic pathway for 12-Methyltridecanal in insects.

This proposed pathway involves the carboxylation of propionyl-CoA to form methylmalonyl-CoA, which then serves as an extender unit in the fatty acid synthesis process, leading to the formation of a branched-chain acyl-CoA. This intermediate is subsequently reduced by a fatty acyl-CoA reductase (FAR) to yield the final aldehyde product, 12-Methyltridecanal.

Methodologies for Investigation

The study of insect semiochemicals like 12-Methyltridecanal necessitates a combination of meticulous extraction techniques, high-resolution analytical methods, and sensitive bioassays.

Extraction and Analysis

A generalized workflow for the extraction and identification of glandular secretions from insects is presented below. This protocol would be applicable to the search for 12-Methyltridecanal.

References

- 1. "The trail pheromone of the ant, lasius fuliginosus: identification of six components" [pherobase.com]

- 2. Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. antwiki.org [antwiki.org]

- 5. Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Function of the Dufour’s gland in solitary and social Hymenoptera [jhr.pensoft.net]

- 7. Dufour’s gland analysis reveals caste and physiology specific signals in Bombus impatiens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Re-Analysis of Abdominal Gland Volatilome Secretions of the African Weaver Ant, Oecophylla longinoda (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Role of 12-Methyltridecanal in Primate Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in chemical ecology have identified 12-methyltridecanal (B128148) as a key semiochemical in the communication of the ring-tailed lemur (Lemur catta), a strepsirrhine primate. This branched-chain aldehyde, in conjunction with other volatile compounds, plays a significant role in reproductive signaling, specifically in the context of male scent-marking behaviors used to attract females. This technical guide provides an in-depth overview of the current understanding of 12-methyltridecanal's biological role in primate communication, detailing its chemical properties, observed behavioral effects, the analytical methods used for its detection, and the putative signaling pathways involved in its perception.

Introduction: 12-Methyltridecanal as a Putative Primate Pheromone

12-Methyltridecanal is a branched-chain aldehyde that has been identified as a critical component of the male ring-tailed lemur's antebrachial gland secretion. This secretion is used in a characteristic behavior known as "stink flirting," where males impregnate their tails with the scent and wave them at females, particularly during the breeding season.[1] The presence and increased concentration of 12-methyltridecanal, along with dodecanal (B139956) and tetradecanal, during the breeding season strongly suggest its function as a sex pheromone, influencing female attraction and potentially reproductive readiness.[1] The production of these aldehydes has been shown to be testosterone-dependent, further linking them to reproductive contexts.[1]

Quantitative Data on Aldehyde Secretion in Lemur catta

While precise picogram or nanogram per milliliter concentrations from the primary literature are not publicly available, the study by Shirasu et al. (2020) provides clear relative quantitative differences in the abundance of 12-methyltridecanal and associated aldehydes between breeding and non-breeding seasons. This data is summarized below.

| Compound | Relative Abundance (Breeding Season) | Relative Abundance (Non-Breeding Season) | Putative Function |

| 12-Methyltridecanal | Significantly Higher | Lower | Female Attraction |

| Dodecanal | Significantly Higher | Lower | Female Attraction |

| Tetradecanal | Significantly Higher | Lower | Female Attraction |

Experimental Protocols

The identification and functional analysis of 12-methyltridecanal in primate communication rely on a combination of sophisticated analytical chemistry and carefully designed behavioral assays.

Scent Sample Collection and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

A standardized protocol for the collection and analysis of volatile compounds from primate scent glands is crucial for obtaining reliable and reproducible data.

-

Sample Collection:

-

Animal Handling: Subjects are gently restrained to allow access to the antebrachial glands.

-

Secretion Collection: A sterile, unbleached cotton swab is used to gently rub the glandular region to absorb the secretions.

-

Sample Storage: The swab is immediately placed in a clean glass vial with a PTFE-lined cap and stored at -80°C until analysis to minimize the degradation of volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Volatile compounds are extracted from the cotton swab using a solvent such as dichloromethane (B109758) or by using solid-phase microextraction (SPME) for solvent-free analysis.

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used.

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/minute to 280°C, with a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Compound Identification: Mass spectra of unknown compounds are compared to a library of known spectra (e.g., NIST) and confirmed using authentic standards when available.

-

Behavioral Assays: Olfactory Bioassays

To determine the behavioral relevance of identified compounds, choice-based assays are commonly employed.

-

Subjects: Adult female ring-tailed lemurs housed in their social groups.

-

Stimuli:

-

Test Stimulus: A solution of synthetic 12-methyltridecanal in a neutral solvent (e.g., mineral oil) at a biologically relevant concentration. Often, a blend of the three key aldehydes (12-methyltridecanal, dodecanal, and tetradecanal) is used.[1]

-

Control Stimulus: The neutral solvent alone.

-

-

Procedure:

-

Habituation: The testing apparatus (e.g., a wooden dowel or a PVC pipe with a cotton swab placed inside) is introduced to the enclosure to allow the animals to habituate.

-

Presentation: Two identical apparatuses, one with the test stimulus and one with the control, are presented simultaneously to a focal female. The positions of the test and control stimuli are randomized between trials to avoid side bias.

-

Data Collection: The duration of specific behaviors directed towards each stimulus is recorded. Key behaviors include:

-

Sniffing duration.

-

Licking.

-

Proximity (time spent within a defined distance of the stimulus).

-

-

Statistical Analysis: A paired t-test or a Wilcoxon signed-rank test is used to compare the duration of behaviors directed at the test versus the control stimulus. A significantly longer duration of interaction with the test stimulus is interpreted as evidence of a behavioral response.

-

Signaling Pathways and Molecular Mechanisms

The perception of 12-methyltridecanal, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. While the specific receptor for 12-methyltridecanal has not yet been identified in primates, the general signaling cascade for aldehydes is understood to follow the canonical G-protein coupled receptor (GPCR) pathway.

Olfactory Signal Transduction Pathway for Aldehydes

The binding of an aldehyde to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade.

Pathway Description:

-

Binding: 12-Methyltridecanal binds to a specific Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR).

-

G-protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the associated G-protein, specifically the Gαolf subunit.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: AC converts ATP into the second messenger, cyclic AMP (cAMP).

-

Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Ion Influx: The opening of CNG channels allows for the influx of Ca²⁺ and Na⁺ ions into the olfactory sensory neuron.

-

Depolarization and Signal Transduction: The influx of positive ions depolarizes the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Experimental Workflow

The process of identifying and characterizing a primate pheromone like 12-methyltridecanal follows a logical and systematic workflow.

Conclusion and Future Directions

The identification of 12-methyltridecanal as a putative pheromone in the ring-tailed lemur represents a significant step forward in our understanding of primate chemical communication. This discovery challenges the traditional view of primates as being primarily reliant on visual and auditory signals.

Future research in this area should focus on several key aspects:

-

Receptor Identification: The specific olfactory receptor(s) that bind 12-methyltridecanal and other related aldehydes need to be identified and characterized. This will provide a deeper understanding of the molecular basis of primate chemosensation.

-

Neurobiological Studies: Investigating the neural circuits in the primate brain that are activated by 12-methyltridecanal will shed light on how this chemical signal is processed and translated into a behavioral response.

-

Comparative Studies: Examining the presence and function of 12-methyltridecanal and other aldehydes in a wider range of primate species will help to elucidate the evolutionary history of chemical communication in this order.

-

Drug Development Applications: A thorough understanding of the receptors and signaling pathways involved in primate chemosensation could open new avenues for the development of novel therapeutic agents that target these systems for various applications.

This technical guide provides a comprehensive overview of the current knowledge surrounding the biological role of 12-methyltridecanal in primate communication. As research in this field continues to evolve, a more detailed picture of the intricate world of primate chemical signaling will undoubtedly emerge.

References

An In-depth Technical Guide to the Olfactory Receptor Response to 12-Methyltridecanal

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for characterizing the olfactory receptor (OR) response to the aliphatic aldehyde, 12-Methyltridecanal. While specific deorphanization data for 12-Methyltridecanal is not yet available in published literature, this document outlines the expected biological context, key experimental protocols for its characterization, and the underlying signaling pathways based on established principles of olfaction.

Introduction to 12-Methyltridecanal and Olfactory Perception

12-Methyltridecanal is a branched-chain aliphatic aldehyde with a characteristic fatty, waxy, and sometimes described as meaty or fruity aroma.[1] Its presence in various natural sources, such as ripe Gouda-type cheese, suggests its role as a significant odor-active compound.[2] The perception of such odorants is mediated by a large family of G protein-coupled receptors (GPCRs) known as olfactory receptors, located on the surface of olfactory sensory neurons in the nasal epithelium.[3][4]

The interaction between an odorant molecule and an OR is the first step in a signal transduction cascade that results in the perception of smell.[3] The deorphanization of ORs—the process of identifying their specific activating ligands—is a critical area of research in sensory neuroscience and has significant implications for the flavor, fragrance, and pharmaceutical industries.[1][3]

Predicted Olfactory Receptor Response and Quantitative Data

Based on structure-activity relationships for aliphatic aldehydes, it is predicted that specific olfactory receptors will respond to 12-Methyltridecanal.[5][6][7] Studies on homologous series of aldehydes have shown that both carbon chain length and the aldehyde functional group are key determinants of receptor activation.[8][9][10] While no specific quantitative data for 12-Methyltridecanal exists, the following table provides a template for the types of data that would be generated from deorphanization experiments.

Table 1: Hypothetical Quantitative Response of Olfactory Receptors to 12-Methyltridecanal (Note: The data presented in this table is illustrative and intended as a template for experimental results.)

| Olfactory Receptor (Human) | EC₅₀ (µM) | Maximum Response (% of control) | G Protein Coupling |

| ORX1 | 50 | 120 | Gαolf/Gαs |

| ORX2 | 150 | 85 | Gαolf/Gαs |

| ORX3 | 25 | 150 | Gαolf/Gαs, Gαq |

Signaling Pathway of Olfactory Receptor Activation

The binding of an odorant such as 12-Methyltridecanal to its cognate olfactory receptor initiates a well-characterized signaling cascade. This process begins with a conformational change in the OR, leading to the activation of a heterotrimeric G protein, typically the olfactory-specific Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III, resulting in an increase in intracellular cyclic AMP (cAMP). This rise in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and initiates a nerve impulse.

Caption: Canonical olfactory signal transduction pathway.

Experimental Protocols for Olfactory Receptor Deorphanization

The deorphanization of olfactory receptors for a novel ligand like 12-Methyltridecanal typically involves heterologous expression of ORs in a host cell line (e.g., HEK293) followed by a functional assay to measure receptor activation. Calcium imaging is a widely used method for this purpose.

4.1. Heterologous Expression of Olfactory Receptors

-

OR Gene Cloning: The coding sequences of candidate human olfactory receptors are cloned into a mammalian expression vector. Co-transfection with an accessory protein, such as the Receptor-Transporting Protein 1 short (RTP1S), is often necessary to ensure proper trafficking of the OR to the cell membrane.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded into 96-well plates and transfected with the OR expression vectors and RTP1S using a suitable transfection reagent.

-

Incubation: Transfected cells are incubated for 24-48 hours to allow for sufficient protein expression.

4.2. Calcium Imaging Assay

-

Loading with Calcium Indicator: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Preparation of Odorant Solution: A stock solution of 12-Methyltridecanal is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the physiological buffer.

-

Automated Fluorometric Imaging: The 96-well plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar automated fluorescence microscope.

-

Stimulation and Data Acquisition: The diluted 12-Methyltridecanal solutions are automatically added to the wells, and the resulting changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. A positive response is indicated by a transient increase in fluorescence.

-

Data Analysis: The fluorescence data is normalized to the baseline fluorescence before stimulation. The magnitude of the response is typically quantified as the peak change in fluorescence (ΔF/F). Dose-response curves are generated by plotting the response magnitude against the logarithm of the odorant concentration, from which the EC₅₀ value can be calculated.

Experimental and Logical Workflow

The process of identifying and characterizing the olfactory receptors that respond to 12-Methyltridecanal follows a logical workflow, from initial screening to detailed characterization.

Caption: Workflow for deorphanizing olfactory receptors.

Conclusion and Future Directions

While the specific olfactory receptors that respond to 12-Methyltridecanal have not yet been identified, the experimental framework for their deorphanization is well-established. The protocols and workflows described in this guide provide a clear path for researchers to identify and characterize these receptors. Future research in this area will not only contribute to our fundamental understanding of olfaction but also have practical applications in the development of novel flavors and fragrances, as well as in the diagnosis and treatment of olfactory disorders. The use of high-throughput screening platforms will be instrumental in accelerating the deorphanization of the remaining orphan olfactory receptors.

References

- 1. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative structure activity analysis on the relative sensitivity of the olfactory and the nasal trigeminal chemosensory systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

12-Methyltridecanal as a Putative Semiochemical in Mammals: A Technical Guide and Research Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal (B128148), a branched-chain aliphatic aldehyde, is a compound with a known presence in certain animal-derived food products, contributing to their characteristic aroma profiles. While its role as a flavor and fragrance agent is established, its potential function as a semiochemical in mammalian communication remains largely unexplored. This technical guide synthesizes the available physicochemical data for 12-methyltridecanal, details established analytical and synthetic protocols, and puts forth a research framework to investigate its putative role as a mammalian semiochemical. This includes hypothetical biosynthetic and signaling pathways, and proposed experimental workflows to guide future research in this nascent area. This document is intended to serve as a foundational resource for researchers interested in exploring the biological activity of long-chain aldehydes in mammalian chemical communication.

Introduction to 12-Methyltridecanal

12-Methyltridecanal is a C14 aldehyde with a methyl branch at the 12-position.[1] It is recognized for its distinct fatty, waxy, and meaty aroma, and has been identified as a key odorant in stewed beef and ripened Gouda-type cheese.[2][3][4] While its significance in the food and fragrance industries is clear[5][6], the biological origin and potential endogenous roles of such long-chain aldehydes in mammals are not well understood. Semiochemicals, chemical signals that convey information between organisms, are crucial for various mammalian behaviors, including territorial marking, mate selection, and social status signaling.[7][8][9][10][11] The structural characteristics of 12-methyltridecanal are consistent with molecules that could potentially act as semiochemicals. This guide provides a comprehensive overview of the current knowledge and a roadmap for future investigation into its possible role in mammalian chemical communication.

Physicochemical and Olfactory Properties

A summary of the known physical, chemical, and olfactory properties of 12-methyltridecanal is presented below.

| Property | Value | Reference |

| Molecular Formula | C14H28O | [1][12] |

| Molecular Weight | 212.37 g/mol | [1][12] |

| CAS Number | 75853-49-5 | [1][13] |

| Appearance | Clear, colorless to light yellow liquid | [5][13] |

| Odor Profile | Fatty, waxy, meaty, with notes of stewed beef, tallow, and a hint of citrus and cilantro. | [3][13] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and heptane. | [13] |

| Boiling Point | ~270°C | [6] |

| Flash Point | ~120°C | [6] |

Analytical and Synthetic Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary method for the identification and quantification of 12-methyltridecanal in biological and food matrices is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (General Protocol based on Cheese Analysis): [2][14]

-

Solvent Extraction: Samples are extracted with a suitable organic solvent (e.g., diethyl ether).

-

Solvent-Assisted Flavor Evaporation (SAFE): To isolate volatile and semi-volatile compounds.

-

Silica Gel Column Chromatography: For fractionation of the extract. 12-methyltridecanal typically elutes in a non-polar to moderately polar fraction (e.g., n-pentane/diethyl ether mixture).

-

Concentration: The relevant fraction is concentrated under a nitrogen stream.

-

Column: A polar column (e.g., DB-Wax) and a non-polar column (e.g., DB-1 or SE-54) are recommended for comprehensive analysis and calculation of Retention Indices (RIs).

-

Injector: Splitless mode.

-

Temperature Program: A programmed temperature ramp (e.g., 40°C to 210°C at 5°C/min) is used to separate compounds based on their boiling points.

-

Carrier Gas: Helium.

-

Detector: Mass Spectrometer for identification based on fragmentation patterns and a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) for quantification.

Retention Indices:

-

Non-polar column (SE-54): 1576[1]

-

Polar column (DB-Wax): 1863 - 1889 (values vary with specific temperature programs)[1]

Chemical Synthesis

12-methyltridecanal can be synthesized for research purposes, for example, to be used as a standard in analytical methods or for bioassays.

Representative Synthetic Procedure: [2][14] This procedure involves a Grignard coupling reaction followed by oxidation.

-

Starting Materials: An appropriate ω-bromo-α-alkanol (e.g., 11-bromo-undecan-1-ol) and an isobutylmagnesium bromide Grignard reagent.

-

Grignard Coupling: The Grignard reagent is reacted with the protected ω-bromo-α-alkanol to form the branched carbon skeleton.

-

Deprotection: Removal of the protecting group from the alcohol.

-

Oxidation: The resulting 12-methyltridecan-1-ol (B128240) is oxidized to 12-methyltridecanal using a mild oxidizing agent such as sodium hypochlorite (B82951) (NaOCl) in the presence of a TEMPO catalyst.

-

Purification: The final product is purified by column chromatography.

Hypothetical Role as a Mammalian Semiochemical

While direct evidence is lacking, we can hypothesize a role for 12-methyltridecanal in mammalian chemical communication based on several lines of indirect reasoning:

-

Chemical Nature: Long-chain aldehydes are known to be components of scent marks in some mammals.

-

Biological Origin: Its presence in beef suggests it may be a product of mammalian metabolism. Research indicates that its concentration in beef increases with the age of the animal.[15] One hypothesis suggests that microorganisms in the rumen are a primary source of this compound, which is then absorbed by the animal and incorporated into tissues.[16]

-

Volatility: Its semi-volatile nature makes it suitable for acting as a signal over medium distances, for example in territorial marking.

dot

Caption: Hypothetical role of 12-methyltridecanal in mammalian chemical signaling.

Proposed Biosynthesis and Signaling Pathways

Hypothetical Biosynthesis Pathway

The biosynthesis of 12-methyltridecanal in mammals has not been elucidated. However, a plausible pathway can be proposed based on general fatty acid metabolism. It likely originates from branched-chain fatty acids, which can be derived from the diet or synthesized endogenously.

dot

Caption: A hypothetical biosynthetic pathway for 12-methyltridecanal in mammals.

Putative Vomeronasal Organ (VNO) Signaling Pathway

If 12-methyltridecanal acts as a semiochemical, it would likely be detected by chemosensory neurons in the main olfactory epithelium (MOE) or the vomeronasal organ (VNO). The VNO is specialized for detecting non-volatile cues and pheromones.[17][18]

General VNO Signaling Cascade:

-

Binding: The ligand (e.g., 12-methyltridecanal) binds to a specific G-protein coupled receptor (GPCR) on the surface of a vomeronasal sensory neuron (VSN).

-

G-Protein Activation: The activated receptor stimulates a G-protein (e.g., Gαi2 or Gαo).

-

Effector Enzyme Modulation: The G-protein modulates the activity of an effector enzyme, such as phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Ion Channel Gating: DAG and/or other downstream signals lead to the opening of a transient receptor potential channel (TRPC2).

-

Depolarization: The influx of cations through TRPC2 depolarizes the neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the accessory olfactory bulb.

dot

Caption: Putative signaling cascade for 12-methyltridecanal in a vomeronasal neuron.

Proposed Experimental Workflow for Investigation

To validate the hypothetical role of 12-methyltridecanal as a mammalian semiochemical, a structured experimental approach is necessary. The following workflow outlines the key stages of investigation.

dot

Caption: Proposed experimental workflow to investigate 12-methyltridecanal as a semiochemical.

Conclusion and Future Directions

12-Methyltridecanal presents an intriguing candidate for a mammalian semiochemical. Its presence in animal-derived products and its chemical nature are suggestive of a biological role beyond that of a simple flavor compound. The current body of scientific literature, however, lacks direct evidence for such a function. The hypothetical pathways and experimental workflows presented in this guide are intended to provide a structured framework for future research. Elucidating the role of 12-methyltridecanal and other long-chain aldehydes in mammalian chemical communication could open new avenues for understanding animal behavior and potentially lead to novel applications in animal husbandry, wildlife management, and even human health. Future research should focus on systematically addressing the steps outlined in the proposed workflow, starting with the definitive identification and quantification of 12-methyltridecanal in mammalian secretions and excretions, followed by rigorous behavioral and electrophysiological studies to establish a causal link between the compound and a specific biological response.

References

- 1. 12-methyltridecanal [webbook.nist.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 12-methyl tridecanal, 75853-49-5 [thegoodscentscompany.com]

- 4. 12-methyl tridecanal, 75853-49-5 [perflavory.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 12-Methyltridecanal: A Versatile Ingredient in the Fragrance Industry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. Are mammal olfactory signals hiding right under our noses? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Introduction to Chemical Signaling in Vertebrates and Invertebrates - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. TPWD: Chemical Communication -- Young Naturalist [tpwd.texas.gov]

- 11. How Animals Communicate Via Pheromones | American Scientist [americanscientist.org]

- 12. 12-Methyltridecanal | C14H28O | CID 3018619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Dependence of the 12-methyltridecanal concentration in beef on the age of the animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Occurrence of 12-methyltridecanal in microorganisms and physiological samples isolated from beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiological Characterization of Chemosensory Neurons from the Mouse Vomeronasal Organ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Identification of 12-Methyltridecanal in Gouda Cheese: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and identification of the potent odor-active compound, 12-methyltridecanal (B128148), in Gouda cheese. The presence of this and other branched-chain aldehydes is correlated with the maturation process and contributes significantly to the characteristic aroma of ripened Gouda. This document details the experimental methodologies employed for its isolation, identification, and semi-quantification, presenting the key findings in a structured format for researchers in food science, analytical chemistry, and related fields.

Quantitative Data Summary

The relative abundance and sensory impact of 12-methyltridecanal and its analogs were assessed using Flavor Dilution (FD) factors. A higher FD factor indicates a greater contribution to the overall aroma. The following table summarizes the FD factors for these compounds at different stages of Gouda cheese maturation, as reported in the foundational study by Inagaki et al. (2015).[1][2]

| Compound | Odor Description | FD Factor (Short Maturation: 4–5 months) | FD Factor (Medium Maturation: 12–13 months) | FD Factor (Long Maturation: 22–23 months) |

| 12-Methyltridecanal | Beefy, tallow-like | 64 | 256 | 1024 |

| 10-Methylundecanal | Waxy, fatty | 64 | 128 | 256 |

| 12-Methyltetradecanal | Waxy, fatty | 128 | 256 | 512 |

| 14-Methylpentadecanal | Waxy, fatty | 64 | 128 | 256 |

| 14-Methylhexadecanal | Waxy, fatty | 128 | 256 | 512 |

Experimental Protocols

The identification of 12-methyltridecanal in Gouda cheese was accomplished through a multi-step analytical process. The detailed methodologies for the key experiments are outlined below.

Isolation of Volatiles from Gouda Cheese

A combination of solvent extraction and Solvent Assisted Flavor Evaporation (SAFE) was utilized to isolate the volatile compounds from the cheese matrix.

-

Sample Preparation: Gouda cheese samples from three different maturation stages (short: 4–5 months, medium: 12–13 months, and long: 22–23 months) were grated and homogenized.

-

Solvent Extraction: The homogenized cheese was subjected to solvent extraction to separate the volatile and non-volatile components.

-

Solvent Assisted Flavor Evaporation (SAFE): The solvent extract was then distilled using a SAFE apparatus under high vacuum. This technique allows for the gentle separation of volatile compounds from non-volatile lipids and other matrix components at a low temperature, thus preventing the thermal degradation of labile aroma compounds.

Enrichment of Odorants for Identification

To facilitate the identification of trace odorants, the volatile concentrate obtained from the SAFE distillation was fractionated.

-

Silica (B1680970) Gel Column Chromatography: The concentrate was applied to a silica gel column. A stepwise gradient elution was performed using a series of solvents with increasing polarity to separate the volatile compounds into different fractions. This separation simplifies the subsequent analysis by gas chromatography.

Gas Chromatography-Olfactometry (GC-O)

GC-O was employed to screen for odor-active compounds in the volatile fractions.

-

Instrumentation: A gas chromatograph equipped with a sniffing port was used. The effluent from the GC column was split, with one part directed to a mass spectrometer (for identification) and the other to the sniffing port, where a trained panelist could detect and describe the odor of the eluting compounds.

-

Procedure: The different fractions of the volatile concentrate were injected into the GC-O system. Panelists recorded the retention time and the odor characteristics of each detected aroma.

Aroma Extract Dilution Analysis (AEDA)

AEDA was performed to determine the Flavor Dilution (FD) factor of the potent odorants.

-

Procedure: The volatile concentrate was serially diluted with a solvent. Each dilution was then analyzed by GC-O until no odor could be detected at the sniffing port. The FD factor is the highest dilution at which an odorant is still perceivable. This provides a semi-quantitative measure of the odor potency of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was used for the chemical identification of the odor-active compounds detected by GC-O.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer was used.

-

Identification: The identification of 12-methyltridecanal and other compounds was achieved by comparing their mass spectra and retention indices with those of authentic reference compounds.

Synthesis of 12-Methyltridecanal Reference Standard

To confirm the identification, an authentic standard of 12-methyltridecanal was synthesized.

-

Procedure: The synthesis involved the oxidation of the corresponding alcohol, 12-methyltridecan-1-ol. The structure of the synthesized aldehyde was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the discovery and identification of 12-methyltridecanal in Gouda cheese.

Caption: Workflow for the isolation and identification of 12-methyltridecanal in Gouda cheese.

Logical Relationship: Maturation and Aroma Contribution

This diagram illustrates the proposed relationship between the cheese maturation process, the formation of branched-chain aldehydes, and their contribution to the characteristic aroma of ripe Gouda cheese.

Caption: Proposed pathway for the formation of 12-methyltridecanal during Gouda cheese maturation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Characteristics of 12-Methyltridecanal (B128148)

Abstract

12-Methyltridecanal, a branched-chain aliphatic aldehyde, is a significant compound primarily recognized for its distinct organoleptic properties. It is found naturally in various cooked meats and certain cheeses and is utilized commercially as a flavoring and fragrance agent.[1][2][3][4] This technical guide provides a comprehensive overview of the physicochemical characteristics of 12-Methyltridecanal, detailed experimental protocols for its analysis, and a summary of its known applications and safety information. The data is presented to be a valuable resource for researchers in food science, analytical chemistry, and professionals in the flavor and fragrance industries.

Physicochemical Characteristics

12-Methyltridecanal is a C14 aldehyde with a methyl group at the 12th position.[5] Its physical state at room temperature is a colorless to pale yellow liquid.[1][6][7] The structure and properties of this compound are well-documented across various chemical databases.

Organoleptic Properties

The aroma profile of 12-Methyltridecanal is complex and described variously depending on the context and concentration. It is noted for having a fresh, aldehydic scent with waxy, fatty, and savory notes reminiscent of grilled or stewed meat, such as beef tallow.[1][2][5] Some descriptions also include citrus, cilantro, floral, and fruity nuances.[1][2][5] This multifaceted aroma profile makes it a versatile ingredient in flavor and fragrance formulations.[5][7]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 12-Methyltridecanal compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈O | [6][8][9] |

| Molecular Weight | 212.37 g/mol | [6][8][9] |

| CAS Number | 75853-49-5 | [8][10] |

| Appearance | Colorless to pale yellow liquid | [1][2][6] |

| Density/Specific Gravity | 0.8321 g/cm³ (estimate) 0.930 - 0.941 @ 25°C | [1][6][8] |

| Boiling Point | 275.0 - 276.0 °C @ 760 mmHg 282.23 °C @ 760 mmHg (estimate) 141.0 - 143.0 °C @ 4.00 mm Hg | [1][2][8] |

| Melting Point | 25 °C (estimate) | [8] |

| Flash Point | 111.11 - 111.5 °C (232.0 - 232.7 °F) TCC | [1][2][5][8] |

| Vapor Pressure | 0.0052 mmHg @ 25 °C (estimate) | [1][2][8] |

| Refractive Index | 1.434 @ 20°C 1.445 - 1.455 @ 20°C | [1][5][6] |

| Solubility | Insoluble in water.[6] Soluble in ethanol, heptane.[3][6] Slightly soluble in chloroform, methanol.[5][8] | [3][5][6][8] |

| logP (o/w) | 6.036 - 6.14 (estimate) | [11] |

| Purity | ≥ 95% - 98% (GC) | [5][7] |

Experimental Protocols

The analysis and characterization of 12-Methyltridecanal, particularly from complex matrices like food, involve specialized techniques for extraction and detection.

Extraction of Volatiles from Food Matrix

A common and effective method for extracting volatile and semi-volatile compounds like 12-Methyltridecanal from a food sample (e.g., cheese, meat) is the Solvent Assisted Flavor Evaporation (SAFE) technique.[4]

Methodology:

-

Sample Homogenization: The sample is homogenized with a suitable solvent (e.g., diethyl ether) to extract the aroma compounds.

-

High-Vacuum Distillation: The resulting solvent extract is then subjected to distillation under high vacuum at a low temperature.

-

Separation: This process allows for the separation of volatile aroma compounds from the non-volatile matrix components (like fats and sugars).

-

Concentration: The collected distillate, containing the aroma compounds, is carefully concentrated using a Vigreux column to a small volume for subsequent analysis.

Instrumental Analysis: GC-MS and GC-Olfactometry

The identification and characterization of 12-Methyltridecanal are typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).

Methodology:

-

Gas Chromatography (GC): The concentrated aroma extract is injected into a gas chromatograph. The compounds are separated based on their volatility and interaction with a capillary column (e.g., SE-54 non-polar or FFAP polar columns).[12]

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural identification.[6]

-

Gas Chromatography-Olfactometry (GC-O): In parallel with MS detection, the eluent from the GC column is directed to a sniffing port. A trained panelist or researcher sniffs the eluting compounds and records the odor description and intensity at specific retention times. This technique is crucial for correlating specific chemical compounds with their perceived aroma.[4]

-

Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the extract is serially diluted and analyzed by GC-O. The highest dilution at which an odor can still be perceived is its flavor dilution (FD) factor, indicating its importance to the overall aroma.[4][13]

Synthesis Protocol

12-Methyltridecanal can be synthesized via the oxidation of its corresponding alcohol, 12-methyltridecan-1-ol (B128240). A representative procedure involves using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a similar reagent.[13]

Methodology:

-

Dissolution: 12-methyltridecan-1-ol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Oxidation: The oxidizing agent (e.g., PCC) is added to the solution, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel (e.g., with a gradient of ethyl acetate (B1210297) in hexanes) to yield pure 12-methyltridecanal.[4]

Visualizations

The following diagrams illustrate the logical relationship of 12-Methyltridecanal's properties and a typical experimental workflow for its analysis.

References

- 1. 12-methyl tridecanal, 75853-49-5 [thegoodscentscompany.com]

- 2. 12-methyl tridecanal, 75853-49-5 [perflavory.com]

- 3. Page loading... [guidechem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 12-メチルトリデカナール 12-Methyltridecanal CAS 75853-49-5-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. 12-Methyltridecanal | C14H28O | CID 3018619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. scbt.com [scbt.com]

- 10. femaflavor.org [femaflavor.org]

- 11. Showing Compound 12-Methyltridecanal (FDB009877) - FooDB [foodb.ca]

- 12. 12-methyltridecanal [webbook.nist.gov]

- 13. tandfonline.com [tandfonline.com]

The Microbial Origins and Mammalian Incorporation of 12-Methyltridecanal: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract